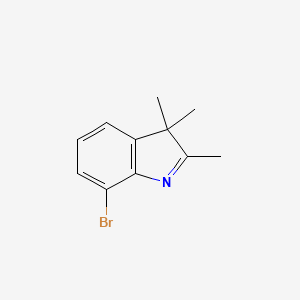

7-bromo-2,3,3-trimethyl-3H-indole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-bromo-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.13 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

7-bromo-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3,3-trimethylindole.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2,3,3-trimethyl-3H-indole derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of 2,3,3-trimethylindole.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Molecular Materials

7-Bromo-2,3,3-trimethyl-3H-indole has been investigated as a molecular material for organic electronics. Its derivatives have shown promise in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films and its favorable electronic properties make it suitable for these applications. For instance, studies have demonstrated that indole derivatives can serve as effective electron transport materials in OLEDs, enhancing device performance by improving charge mobility and stability .

Pharmaceutical Applications

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit significant anticancer activity. Such compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that involve the modulation of cell cycle regulators and apoptosis pathways. For example, studies have highlighted the potential of brominated indoles in targeting specific cancer types by inducing cell cycle arrest and promoting apoptosis in tumor cells .

Antimicrobial Activity

Brominated indoles are also noted for their antimicrobial properties. Research has identified several indole derivatives with activity against bacterial strains and fungi. The presence of bromine in the structure is believed to enhance the bioactivity of these compounds, making them candidates for developing new antimicrobial agents .

Biochemical Sensing

Fluorescent Probes

this compound has been explored as a potential fluorescent probe for biological and electrochemical sensing applications. Its photophysical properties allow it to be used in detecting biological molecules or environmental pollutants. The compound can be modified to enhance its sensitivity and selectivity towards target analytes, making it a versatile tool in biochemical assays .

Data Summary

Case Study 1: Anticancer Activity

A study conducted by Sharma et al. synthesized a series of spiro-indole derivatives based on this compound. These derivatives showed promising results in inhibiting the growth of breast cancer cells through the downregulation of cyclin-dependent kinases . The research highlights the potential of modifying indole structures to enhance their therapeutic efficacy.

Case Study 2: Organic Electronics

Research published on the use of indole derivatives in OLEDs demonstrated that incorporating this compound into device architectures improved light emission efficiency significantly compared to traditional materials . This study underscores the importance of exploring novel indolic compounds for next-generation electronic devices.

Wirkmechanismus

The mechanism of action of 7-bromo-2,3,3-trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3,3-trimethylindolenine: A closely related compound with similar structural features but without the bromine atom.

4,7-dibromo-2,3,3-trimethyl-3H-indole: Another brominated indole derivative with two bromine atoms.

2,3,3-trimethyl-3H-benzo[g]indole: A structurally similar compound with an additional benzene ring.

Uniqueness

7-bromo-2,3,3-trimethyl-3H-indole is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biologische Aktivität

7-Bromo-2,3,3-trimethyl-3H-indole is an indole derivative notable for its unique structure, which includes a bromine atom at the 7-position. This structural feature significantly influences its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research.

The compound can be synthesized through bromination of 2,3,3-trimethylindole, typically using bromine in solvents such as chloroform or dichloromethane. The presence of the bromine atom allows for various chemical reactions, including substitution and oxidation, which can lead to the formation of different derivatives and functionalized compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing the compound's effectiveness against various bacterial strains, it was found to inhibit growth significantly at concentrations as low as 50 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation involved its effects on human cancer cell lines, where it demonstrated cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were reported at 25 µM and 30 µM respectively. The proposed mechanism involves apoptosis induction through the activation of caspase pathways .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate study focused on the compound's effect on cancer cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HT-29 | 30 | Activation of caspase pathways |

These results highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to bind to serotonin receptors, which may influence neurotransmission and exhibit potential therapeutic effects in neurological disorders. Additionally, its structural characteristics allow it to participate in redox reactions that can modulate cellular oxidative stress levels .

Eigenschaften

IUPAC Name |

7-bromo-2,3,3-trimethylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIBYMUAAIIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.